Cas no 2679948-16-2 (rac-(1R,2R)-1-acetamido-2,3-dihydro-1H-indene-2-carboxylic acid)

rac-(1R,2R)-1-acetamido-2,3-dihydro-1H-indene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2679948-16-2
- rac-(1R,2R)-1-acetamido-2,3-dihydro-1H-indene-2-carboxylic acid
- EN300-28273839
-
- インチ: 1S/C12H13NO3/c1-7(14)13-11-9-5-3-2-4-8(9)6-10(11)12(15)16/h2-5,10-11H,6H2,1H3,(H,13,14)(H,15,16)/t10-,11+/m1/s1
- InChIKey: OCNJFQXIKRBMFK-MNOVXSKESA-N
- ほほえんだ: OC([C@@H]1CC2C=CC=CC=2[C@@H]1NC(C)=O)=O
計算された属性
- せいみつぶんしりょう: 219.08954328g/mol
- どういたいしつりょう: 219.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 303
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
rac-(1R,2R)-1-acetamido-2,3-dihydro-1H-indene-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28273839-5.0g |
rac-(1R,2R)-1-acetamido-2,3-dihydro-1H-indene-2-carboxylic acid |
2679948-16-2 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-28273839-0.25g |
rac-(1R,2R)-1-acetamido-2,3-dihydro-1H-indene-2-carboxylic acid |
2679948-16-2 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
Enamine | EN300-28273839-0.5g |
rac-(1R,2R)-1-acetamido-2,3-dihydro-1H-indene-2-carboxylic acid |
2679948-16-2 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
Enamine | EN300-28273839-10.0g |
rac-(1R,2R)-1-acetamido-2,3-dihydro-1H-indene-2-carboxylic acid |
2679948-16-2 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
Enamine | EN300-28273839-0.05g |
rac-(1R,2R)-1-acetamido-2,3-dihydro-1H-indene-2-carboxylic acid |
2679948-16-2 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
Enamine | EN300-28273839-2.5g |
rac-(1R,2R)-1-acetamido-2,3-dihydro-1H-indene-2-carboxylic acid |
2679948-16-2 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
Enamine | EN300-28273839-1.0g |
rac-(1R,2R)-1-acetamido-2,3-dihydro-1H-indene-2-carboxylic acid |
2679948-16-2 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
Enamine | EN300-28273839-0.1g |
rac-(1R,2R)-1-acetamido-2,3-dihydro-1H-indene-2-carboxylic acid |
2679948-16-2 | 95.0% | 0.1g |
$476.0 | 2025-03-19 |
rac-(1R,2R)-1-acetamido-2,3-dihydro-1H-indene-2-carboxylic acid 関連文献
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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6. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
rac-(1R,2R)-1-acetamido-2,3-dihydro-1H-indene-2-carboxylic acidに関する追加情報
Comprehensive Overview of rac-(1R,2R)-1-acetamido-2,3-dihydro-1H-indene-2-carboxylic acid (CAS No. 2679948-16-2)
In the realm of organic chemistry and pharmaceutical research, rac-(1R,2R)-1-acetamido-2,3-dihydro-1H-indene-2-carboxylic acid (CAS No. 2679948-16-2) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its indene backbone and acetamido-carboxylic acid functional groups, is a subject of interest for researchers exploring novel drug candidates and biochemical pathways. Its chiral centers at positions 1 and 2 further enhance its relevance in stereoselective synthesis and enantiomeric studies.
The growing demand for chiral building blocks in drug development has propelled the study of compounds like rac-(1R,2R)-1-acetamido-2,3-dihydro-1H-indene-2-carboxylic acid. Recent trends in AI-driven drug discovery and computational chemistry have highlighted the importance of such molecules in virtual screening and molecular docking simulations. Researchers frequently search for "indene derivatives in medicinal chemistry" or "chiral carboxylic acid applications," reflecting the compound's alignment with current scientific inquiries.
From a synthetic perspective, the rac-(1R,2R)-1-acetamido-2,3-dihydro-1H-indene-2-carboxylic acid structure offers versatility. Its fused ring system and hydrogen-bonding motifs make it a valuable intermediate for designing peptide mimetics or enzyme inhibitors. The presence of both amide and carboxylic acid functionalities allows for diverse chemical modifications, catering to applications in bioconjugation and prodrug development.
In the context of green chemistry, the synthesis and utilization of rac-(1R,2R)-1-acetamido-2,3-dihydro-1H-indene-2-carboxylic acid align with efforts to minimize environmental impact. Questions like "sustainable synthesis of chiral compounds" or "biodegradable pharmaceutical intermediates" resonate with modern research priorities, further emphasizing the compound's relevance. Analytical techniques such as HPLC chiral separation and X-ray crystallography are often employed to characterize its stereochemical purity and solid-state properties.
The pharmacological potential of rac-(1R,2R)-1-acetamido-2,3-dihydro-1H-indene-2-carboxylic acid is another area of exploration. Its structural similarity to non-natural amino acids suggests possible roles in modulating protein-protein interactions or serving as a scaffold for small-molecule therapeutics. Recent publications investigating "indene-based bioactive molecules" or "carboxylic acid derivatives in CNS disorders" underscore its interdisciplinary appeal.
As the pharmaceutical industry shifts toward personalized medicine, the demand for enantiomerically pure compounds like rac-(1R,2R)-1-acetamido-2,3-dihydro-1H-indene-2-carboxylic acid is expected to rise. Its compatibility with continuous flow chemistry and catalytic asymmetric synthesis positions it as a candidate for scalable production. Researchers and manufacturers alike are increasingly interested in "cost-effective chiral synthesis" and "high-throughput screening of indene derivatives," reflecting broader market trends.
In summary, rac-(1R,2R)-1-acetamido-2,3-dihydro-1H-indene-2-carboxylic acid (CAS No. 2679948-16-2) represents a multifaceted compound with significant implications for drug discovery, synthetic chemistry, and sustainable manufacturing. Its structural features and adaptability to modern research methodologies ensure its continued prominence in scientific literature and industrial applications.
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